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Compound of Interest

Compound Name: 1-Hexanone, 1-(1H-pyrrol-3-yl)-

CAS No.: 111469-05-7

Cat. No.: B12870050

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
Compound: 1-(1H-pyrrol-3-yl)-1-hexanone CAS: (Analogous to 3-acetylpyrrole 1072-82-8;

specific hexanoyl CAS rare in open literature) Formula: C₁₀H₁₅NO Exact Mass: 165.1154

This guide provides a comprehensive spectroscopic profile for 1-(1H-pyrrol-3-yl)-1-hexanone, a

3-acylpyrrole derivative. While 2-acylpyrroles are thermodynamically favored and easily

synthesized via direct Friedel-Crafts acylation, the 3-isomer requires specific synthetic

engineering (typically via sterically bulky N-protection) to access. Consequently, distinguishing

the 3-isomer from the 2-isomer using NMR and IR is a critical skill for medicinal chemists

utilizing pyrrole scaffolds in drug design (e.g., kinase inhibitors).

This document synthesizes data derived from homologous series (3-acetylpyrrole) and

fundamental spectroscopic principles governing alkyl-substituted heteroaromatics.
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Synthesis & Isolation Strategy (The "Expertise"
Pillar)
To ensure the integrity of the spectroscopic data, one must first validate the synthesis. Direct

acylation of pyrrole yields the 2-isomer (>90%). To obtain 1-(1H-pyrrol-3-yl)-1-hexanone, a

regioselective blocking strategy is required.

Validated Synthetic Workflow
The most robust protocol involves the use of 1-(phenylsulfonyl)pyrrole. The bulky electron-

withdrawing sulfonyl group deactivates the ring and sterically hinders the C2 positions,

directing the acylium ion to C3.

Protocol:

Protection: React pyrrole with benzenesulfonyl chloride (NaH, DMF).

Acylation: Friedel-Crafts acylation using hexanoyl chloride and

in dichloromethane.

Deprotection: Hydrolysis of the sulfonyl group using aqueous NaOH/MeOH.

Workflow Diagram

Pyrrole N-Protection
(PhSO2Cl, NaH) 1-(Phenylsulfonyl)pyrrole C3-Acylation

(Hexanoyl chloride, AlCl3)

Regioselective
C3 Direction 3-Hexanoyl-1-(PhSO2)pyrrole Deprotection

(NaOH, MeOH)
1-(1H-pyrrol-3-yl)-1-hexanone

(Target)

Click to download full resolution via product page

Caption: Regioselective synthesis pathway targeting the C3-position via sulfonyl-directed

Friedel-Crafts acylation.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7][8]
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The definitive differentiation between 2- and 3-substituted pyrroles lies in the splitting patterns

of the aromatic protons.

³H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ,
ppm)

Multiplicity Integral

Coupling
Constants (

)

Assignment
Logic

NH 9.00 - 9.50 br s 1H -

Broad due to

quadrupole

broadening/H

-bonding.

H-2 7.40 - 7.45 dd / m 1H
,

Hz

Diagnostic

Signal.

Appears as a

pseudo-triplet

or narrow

multiplet.

Downfield

due to

anisotropy of

C=O.

H-5 6.75 - 6.85 dd / m 1H
,

Hz

Alpha to

nitrogen,

coupled to H4

and H2.

H-4 6.60 - 6.70 dd / m 1H
,

Hz

Beta to

nitrogen.

H-α 2.75 t 2H Hz

Methylene

adjacent to

carbonyl.

H-β 1.68 quint 2H Hz

Methylene

beta to

carbonyl.
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H-γ, δ 1.30 - 1.40 m 4H -

Bulk

methylene

chain.

H-ω 0.90 t 3H Hz
Terminal

methyl.

Critical Analysis: The "Self-Validating" Check
To confirm you have the 3-isomer and not the 2-isomer:

3-Isomer: The H-2 proton is isolated between the Nitrogen and the Carbonyl. It typically

shows small "W-coupling" or cross-ring coupling (

Hz), appearing as a narrow signal.

2-Isomer: You would see three distinct protons with a clear large coupling (

Hz) between H3 and H4. If you see a

Hz doublet, your synthesis failed; you have the 2-isomer.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon Type Shift (δ, ppm) Assignment

C=O 196.5

Ketone carbonyl (Shielded

relative to alkyl ketones due to

resonance).

C-3 126.0 Ipso carbon (Quaternary).

C-2 123.5
Alpha to Nitrogen (Deshielded

by N and C=O).

C-5 119.0 Alpha to Nitrogen.

C-4 109.5 Beta to Nitrogen.

Alkyl Chain 38.5, 31.5, 25.5, 22.5, 14.0
Standard pentyl chain

decrementing from carbonyl.
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Mass Spectrometry (MS)[5][9][10][11]
Mass spectrometry provides structural confirmation via fragmentation, specifically the

McLafferty Rearrangement, which is permitted by the length of the hexanone chain (requires

-hydrogens).

Ionization Mode: EI (70 eV) Molecular Ion:

165 (

)

Fragmentation Table[12]
m/z Intensity

Fragment Ion
Structure

Mechanism

165 Medium Molecular Ion.

109 Base Peak (100%)

McLafferty

Rearrangement. Loss

of butene (

). Corresponds to the

enol form of 3-

acetylpyrrole.

94 High
-cleavage (Loss of

pentyl radical).

Acylium ion of pyrrole.

66 Medium

Pyrrole ring fragment

(Loss of CO from

acylium).

Fragmentation Pathway Diagram
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Molecular Ion (M+)
m/z 165

McLafferty Rearrangement
(Gamma-H Transfer) Alpha-Cleavage

Base Peak
m/z 109

(3-Acetylpyrrole enol)

Neutral Loss:
Butene (C4H8)

Acylium Ion
m/z 94
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Caption: Primary fragmentation pathways including the diagnostic McLafferty rearrangement

characteristic of hexanoyl chains.

Infrared (IR) Spectroscopy[3][5][6][13]
The IR spectrum reflects the "push-pull" electronic nature of the acylpyrrole. The lone pair on

the pyrrole nitrogen donates electron density into the ring and through to the carbonyl oxygen,

significantly lowering the carbonyl stretching frequency compared to a standard aliphatic

ketone (typically 1715 cm⁻¹).
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Wavenumber (cm⁻¹) Vibration Mode Description

3200 - 3400

Broad, strong band.[1]

Indicates non-substituted

pyrrole nitrogen.

2950, 2920, 2850
Aliphatic stretching (Hexyl

chain).

1635 - 1655

Diagnostic. Ketone stretch

shifted to lower frequency due

to conjugation with the

electron-rich pyrrole ring.

1530 - 1550 Pyrrole ring skeletal vibrations.

730 - 750

Out-of-plane bending,

characteristic of 3-substituted

pyrroles (often distinct from 2-

sub).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(1H-pyrrol-3-yl)-1-hexanone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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